molecular formula C11H11FN2O3 B1444846 (2-Fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone CAS No. 1411990-19-6

(2-Fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B1444846
CAS No.: 1411990-19-6
M. Wt: 238.21 g/mol
InChI Key: FFGPQQRENLKRBI-UHFFFAOYSA-N
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Description

(2-Fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone is an organic compound that features a fluorinated aromatic ring and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 2-fluoro-4-nitrobenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Reduction: The major product would be (2-Amino-4-nitrophenyl)(pyrrolidin-1-yl)methanone.

    Substitution: Depending on the nucleophile, products like (2-Thio-4-nitrophenyl)(pyrrolidin-1-yl)methanone can be formed.

Scientific Research Applications

(2-Fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound can be used to study the effects of fluorinated aromatic compounds on biological systems.

Mechanism of Action

The mechanism of action of (2-Fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong interactions with the target site.

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluoro-4-nitrophenyl)(morpholin-1-yl)methanone
  • (2-Fluoro-4-nitrophenyl)(piperidin-1-yl)methanone

Uniqueness

(2-Fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone is unique due to the presence of the pyrrolidine ring, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in biological systems.

Biological Activity

(2-Fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C11_{11}H12_{12}F1_{1}N2_{2}O3_{3}
  • Molecular Weight : 238.22 g/mol
  • CAS Number : 1411990-19-6
  • Purity : 95% .

Synthesis

The synthesis of this compound typically involves the reaction between 2-fluoro-4-nitrobenzoyl chloride and pyrrolidine. The reaction is conducted in an organic solvent like dichloromethane, with triethylamine used as a base to neutralize the hydrochloric acid produced during the reaction .

The biological activity of this compound is influenced by its structural components:

  • Fluorinated Aromatic Group : The presence of fluorine enhances lipophilicity and binding affinity to biological targets, which may include enzymes and receptors.
  • Pyrrolidine Moiety : This part of the molecule can modulate pharmacokinetic properties, potentially affecting absorption and distribution in biological systems .

Pharmacological Studies

Research indicates that compounds similar to this compound may exhibit various pharmacological effects including:

  • Antiproliferative Activity : Some derivatives have shown significant inhibition of cancer cell lines, such as HeLa cells, by disrupting microtubule dynamics .
  • Enzyme Inhibition : The compound can act as a reversible or irreversible inhibitor for certain enzymes, which is crucial for therapeutic applications .

Study on Antiproliferative Effects

A study conducted on modified derivatives of this compound demonstrated significant antiproliferative activity against various cancer cell lines. These derivatives were tested for their ability to inhibit cell growth and induce apoptosis through mechanisms involving tubulin assembly disruption .

Enzyme Interaction Studies

Molecular docking studies have been performed to evaluate the binding interactions between this compound and specific enzyme targets. Results indicated strong binding affinities, suggesting that modifications to this compound could lead to the development of potent enzyme inhibitors .

Data Summary Table

Property Details
Molecular FormulaC11_{11}H12_{12}F1_{1}N2_{2}O3_{3}
Molecular Weight238.22 g/mol
CAS Number1411990-19-6
Purity95%
Antiproliferative ActivitySignificant against HeLa cells
Enzyme InteractionStrong binding affinity in molecular docking

Properties

IUPAC Name

(2-fluoro-4-nitrophenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O3/c12-10-7-8(14(16)17)3-4-9(10)11(15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGPQQRENLKRBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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